Cas no 36379-74-5 (7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione)
![7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione structure](https://ja.kuujia.com/scimg/cas/36379-74-5x500.png)
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione 化学的及び物理的性質
名前と識別子
-
- 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione
- Dehydroherbarin
- MLS004711974
- 36379-74-5
- AKOS040762943
- SMR003474897
- CHEBI:225258
- DTXSID901236427
- CHEMBL400327
- 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione
- starbld0008583
- Anhydroherbarin
- 3,4-Didehydro-3-deoxyherbarin
- LBA37974
- dehydroherbarin
-
- インチ: InChI=1S/C16H14O5/c1-8-4-10-12(7-21-8)16(18)14-11(15(10)17)5-9(19-2)6-13(14)20-3/h4-6H,7H2,1-3H3
- InChIKey: ITUSOEBAIVROCD-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(CO1)C(=O)c3c(cc(cc3OC)OC)C2=O
計算された属性
- 精确分子量: 286.08412354g/mol
- 同位素质量: 286.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 545
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 1.8
じっけんとくせい
- Color/Form: Red powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 538.3±50.0 °C at 760 mmHg
- フラッシュポイント: 242.1±30.2 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5794-1 mL * 10 mM (in DMSO) |
Dehydroherbarin |
36379-74-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
A2B Chem LLC | AF99953-5mg |
7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione |
36379-74-5 | 5mg |
$635.00 | 2024-04-20 | ||
TargetMol Chemicals | TN5794-1 ml * 10 mm |
Dehydroherbarin |
36379-74-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
TargetMol Chemicals | TN5794-5 mg |
Dehydroherbarin |
36379-74-5 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
TargetMol Chemicals | TN5794-5mg |
Dehydroherbarin |
36379-74-5 | 5mg |
¥ 3560 | 2024-07-20 |
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione 関連文献
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Peinan Fu,Tingnan Zhou,Fengxia Ren,Shuaiming Zhu,Yang Zhang,Wenying Zhuang,Yongsheng Che RSC Adv. 2019 9 12146
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Hui Zhou,Yanran Li,Yi Tang Nat. Prod. Rep. 2010 27 839
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Adushan Pillay,Amanda L. Rousseau,Manuel A. Fernandes,Charles B. de Koning Org. Biomol. Chem. 2012 10 7809
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4. The synthesis of quinonesW. Martin Owton J. Chem. Soc. Perkin Trans. 1 1999 2409
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Prateeksha,B. S. Paliya,R. Bajpai,V. Jadaun,J. Kumar,S. Kumar,D. K. Upreti,B. R. Singh,S. Nayaka,Y. Joshi,Brahma N. Singh RSC Adv. 2016 6 21672
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Briar J. Naysmith,Paul A. Hume,Jonathan Sperry,Margaret A. Brimble Nat. Prod. Rep. 2017 34 25
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dioneに関する追加情報
Compound CAS No. 36379-74-5: 7,9-Dimethoxy-3-Methyl-1H-Benzo[g]Isochromene-5,10-Dione
The compound with CAS No. 36379-74-5, commonly referred to as 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound belongs to the class of isochromenes, which are known for their diverse biological activities and structural complexity. The molecule's unique structure, featuring a benzo[g]isochromene skeleton with methoxy and methyl substituents, contributes to its intriguing properties and potential applications in drug discovery.
Recent studies have highlighted the biological activity of 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione, particularly its antioxidant and anti-inflammatory effects. Researchers have explored its potential as a natural product-derived lead compound for the development of novel therapeutic agents. The compound's ability to scavenge free radicals and modulate inflammatory pathways makes it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric synthesis have enabled more efficient pathways for constructing the benzo[g]isochromene framework. These methods not only enhance the scalability of the synthesis but also pave the way for further structural modifications to explore its pharmacokinetic properties.
In terms of bioavailability and metabolism, studies have shown that 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione exhibits moderate absorption in preclinical models. Its metabolism is primarily mediated by cytochrome P450 enzymes, which highlights the need for further investigation into potential drug-drug interactions. Understanding these aspects is crucial for advancing this compound into clinical trials and ensuring its safety profile.
The structural features of this compound, including its dimethoxy groups and methyl substituent, play a significant role in its bioactivity. The methoxy groups contribute to increased lipophilicity, enhancing the compound's ability to cross cellular membranes. Meanwhile, the methyl group at position 3 introduces steric hindrance, which may influence the molecule's interaction with biological targets such as receptors or enzymes.
Recent research has also focused on the anticancer properties of 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity suggests that the compound could serve as a basis for developing targeted therapies with reduced side effects compared to conventional chemotherapeutic agents.
In conclusion, CAS No. 36379-74-5, or 7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione, represents a fascinating example of how natural product chemistry can inspire innovative drug discovery efforts. With its unique structure and diverse biological activities, this compound continues to be a subject of intense research interest across multiple disciplines.
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